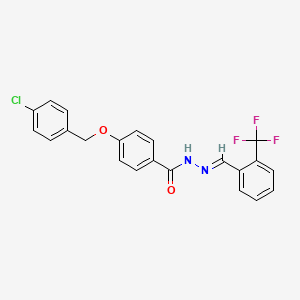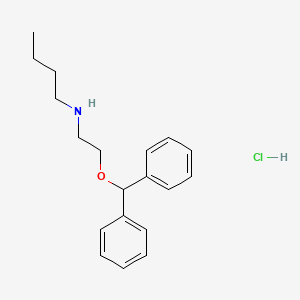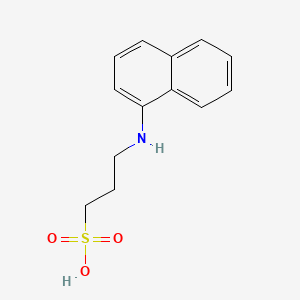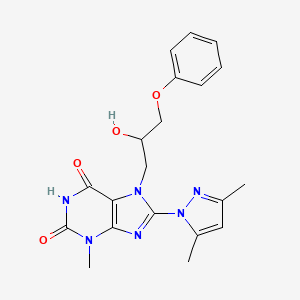
2-Methyl-1,3-oxathiolan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1,3-oxathiolan-5-one is a heterocyclic compound with the molecular formula C4H6O2S It is a sulfur-containing five-membered ring with an oxygen atom and a sulfur atom in the ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methyl-1,3-oxathiolan-5-one can be synthesized through several methods. One common method involves the condensation of mercaptoethanol with formaldehyde, which is typical for the synthesis of thioacetals . Another method involves the (3+2)-cycloaddition of thioketones and acetylenedicarboxylic acid, resulting in the formation of 1,3-oxathiolan-5-ones . This reaction is typically carried out in a one-pot reaction with short reaction times and high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1,3-oxathiolan-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can also participate in cycloaddition reactions due to the presence of the sulfur atom in the ring.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions can be carried out using halogenating agents or nucleophiles.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can lead to the formation of sulfoxides or sulfones, while reduction reactions can yield thiols or thioethers.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1,3-oxathiolan-5-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Methyl-1,3-oxathiolan-5-one involves its interaction with molecular targets and pathways in biological systems. The compound can undergo phosphorylation to form triphosphate derivatives, which can then interact with nucleic acids and enzymes . This interaction can lead to the inhibition of viral replication or the modulation of cellular processes.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-1,3-oxathiolan-5-one can be compared with other similar compounds, such as:
1,3-Oxathiolane: A related compound with similar chemical properties and applications.
2-Methyl-4-propyl-1,3-oxathiane: Another sulfur-containing heterocycle used in the flavor and fragrance industry.
1,3-Oxathiolane nucleoside analogues: These compounds have applications in antiviral therapy and are structurally related to this compound.
Eigenschaften
Molekularformel |
C4H6O2S |
|---|---|
Molekulargewicht |
118.16 g/mol |
IUPAC-Name |
2-methyl-1,3-oxathiolan-5-one |
InChI |
InChI=1S/C4H6O2S/c1-3-6-4(5)2-7-3/h3H,2H2,1H3 |
InChI-Schlüssel |
KVSJPZXQQDSSIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1OC(=O)CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(Phenylamino)methyl]-1,3-benzothiazol-2(3h)-one](/img/structure/B12000830.png)

![5-(4-Bromophenyl)-7,9-dichloro-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12000835.png)







![3-{[(E)-(4-methylphenyl)methylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12000903.png)
